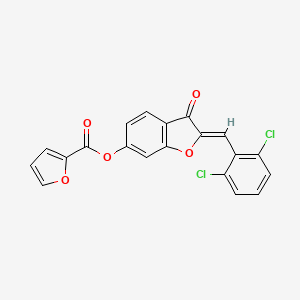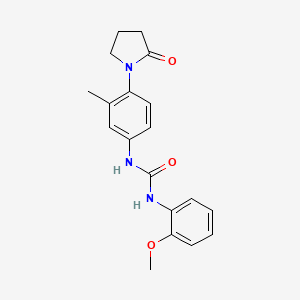
1-(2-Methoxyphenyl)-3-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)urea, also known as MMPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMPU is a urea-based molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Enzyme Inhibition
1-(2-Methoxyphenyl)-3-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)urea is part of a class of compounds with potential enzyme inhibition properties. A study on unsymmetrical 1,3-disubstituted ureas, including similar derivatives, focused on their synthesis and evaluation against various enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. The study highlighted the compounds' range of inhibition against these enzymes, suggesting their potential in developing treatments targeting specific enzyme-related diseases or conditions. Additionally, these compounds exhibited in vitro anticancer activity against a prostate cancer cell line, underscoring their potential in cancer research and treatment development (Mustafa, Perveen, & Khan, 2014).
Chemical Synthesis and Characterization
Another aspect of research on compounds like 1-(2-Methoxyphenyl)-3-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)urea involves their chemical synthesis and characterization. A study detailed the synthesis of a related compound using different methods, resulting in a final product with confirmed structure through various spectroscopic techniques. This research underlines the importance of developing efficient synthesis routes and thorough characterization for potential pharmaceutical applications, providing a foundation for further studies on their biological activities (Sarantou & Varvounis, 2022).
Molecular Structure Analysis
The molecular structure and interactions of similar urea derivatives have been examined, for instance, in the study of metobromuron, a phenylurea herbicide. Analysis of its crystal structure revealed hydrogen bonds and weak interactions forming chains along specific axes, which could provide insights into the design of new compounds with enhanced stability and efficacy for various applications (Kang, Kim, Kwon, & Kim, 2015).
Stereoselective Synthesis and Inhibition Studies
Research into the stereoselective synthesis of active metabolites of potent inhibitors, such as PI3 kinase inhibitors, showcases the intricate chemistry involved in producing biologically active compounds with specific configurations. Such studies are crucial for the development of targeted therapies, as the stereochemistry of a drug can significantly impact its efficacy and safety profile (Chen et al., 2010).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-12-14(9-10-16(13)22-11-5-8-18(22)23)20-19(24)21-15-6-3-4-7-17(15)25-2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSADNQSAOQXBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole](/img/structure/B2469084.png)
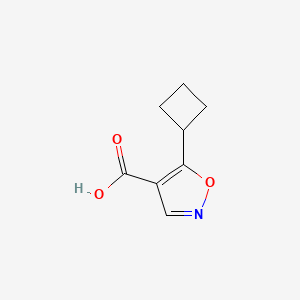
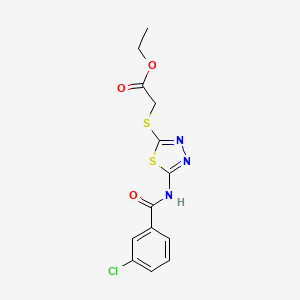
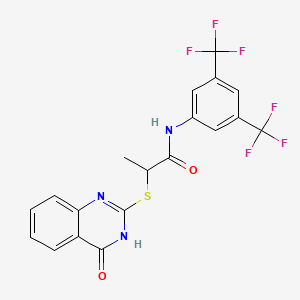
![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)
![[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B2469093.png)
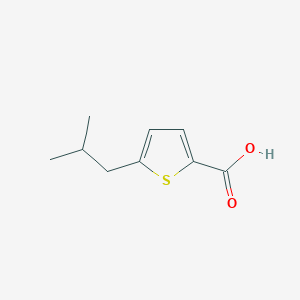
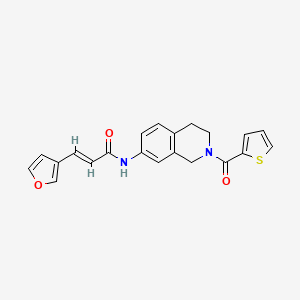
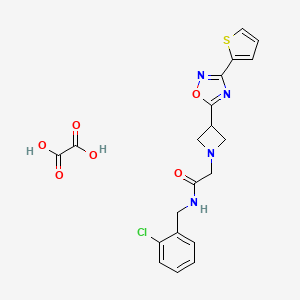
![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2469100.png)
![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)
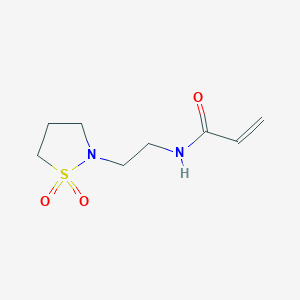
![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2469104.png)
